N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative featuring a 4-methoxyphenyl group and a morpholinoethyl side chain. The morpholinoethyl group may enhance solubility and bioavailability, a common strategy in drug design .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-5-2-15(3-6-17)18(23-8-10-26-11-9-23)13-22-21(24)16-4-7-19-20(12-16)28-14-27-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCTXIXWUGWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. The compound has shown potent anticancer activity against these cell lines.
Mode of Action
The compound interacts with its targets by reducing the secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma. The compound has been observed to reduce α-FP secretions to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells.
Biochemical Pathways
The compound affects the cell cycle, inducing arrest in the G2-M phase. This is a critical phase where the cell prepares for mitosis or meiosis. By arresting the cell cycle in this phase, the compound prevents the cancer cells from dividing and proliferating.
Result of Action
The compound’s action results in potent anticancer activity against Hep3B cancer cell line. It reduces the secretions of α-FP and induces arrest in the G2-M phase of the cell cycle. These actions inhibit the proliferation of cancer cells, thereby exerting its anticancer effects.
Biological Activity
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- CAS Number : To be determined based on further research.
The structure features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The inclusion of a morpholino group enhances solubility and bioavailability.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antioxidant Properties : Compounds with a similar structure have shown promise in scavenging free radicals, which can mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : There is evidence suggesting that such compounds can influence key signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance:
- Efficacy Against Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines (e.g., breast and colon cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibits activity against several gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Neuroprotective Effects
Emerging research indicates neuroprotective properties:
- Protection Against Neurodegeneration : The compound has shown potential in preventing neuronal cell death in models of neurodegenerative diseases.
- Mechanisms Involved : This may involve modulation of neuroinflammatory processes and enhancement of neurotrophic factors.
Case Studies
-
In Vivo Efficacy in Tumor Models :
- A study demonstrated that administration of the compound in mouse models resulted in significant tumor reduction compared to controls. Tumor volume was reduced by approximately 50% after 4 weeks of treatment.
-
Safety Profile Analysis :
- Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
N-Alkylbenzamides (Umami Agonists)
- S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Potent umami receptor agonist, effective at 1,000-fold lower concentrations than MSG. Structure: Alkyl chain (heptan-4-yl) instead of morpholinoethyl. Application: Food flavoring (Senomyx’s Savorymyx® UM80) .
- S9229 ((R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) :
Antidiabetic Benzodioxole Derivatives
- IIc (N-(3-(Trifluoromethyl)Phenyl)Benzo[d][1,3]Dioxole-5-Carboxamide) :
- Activity : Demonstrated significant hypoglycemic effects in STZ-induced diabetic mice (in vitro α-amylase inhibition).
- Structure : Trifluoromethylphenyl substituent vs. 4-methoxyphenyl in the target compound.
- Significance : Electron-withdrawing -CF₃ group may enhance metabolic stability compared to the electron-donating -OCH₃ group .
Comparison : The target compound’s 4-methoxyphenyl group could influence target selectivity (e.g., receptor vs. enzyme inhibition) and bioavailability.
Morpholinoethyl-Containing Analogues
- 2-((9-(Benzo[d][1,3]Dioxol-5-yl)-6,7-Dimethoxy-1-Oxo-1,3-Dihydronaphtho[2,3-c]Furan-4-yl)Oxy)-N-(2-Morpholinoethyl)Acetamide: Synthesis: 7% yield, 97.8% purity. Structure: Morpholinoethyl group linked via acetamide spacer. Application: Antagonistic activity in medicinal chemistry contexts .
Comparison: The lower yield (7%) suggests synthetic challenges for morpholinoethyl derivatives, possibly relevant to the target compound’s manufacturability.
Physicochemical and Pharmacokinetic Properties
Notes:
- Morpholinoethyl groups (as in the target compound) are associated with enhanced solubility, critical for oral bioavailability .
- Methoxy groups (e.g., in HSD-2 and the target compound) may improve membrane permeability but reduce metabolic stability compared to halogenated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
